2-azido-N-(2,5-dimethoxyphenyl)acetamide

Click Chemistry Bioconjugation Structure-Activity Relationship

This organic azide is a bifunctional synthon for CuAAC/SPAAC cycloaddition and C–H amination. The 2,5-dimethoxyphenyl scaffold delivers a UV-active chromophore for facile tracking and a distinct electronic environment not offered by aliphatic or unsubstituted phenyl azides. Supplied at >90% HPLC purity, it is ideal as a benchmark standard for small-molecule azidoacetamide methods—not as a midodrine impurity reference due to its unique architecture.

Molecular Formula C10H12N4O3
Molecular Weight 236.23 g/mol
CAS No. 1160748-17-3
Cat. No. B3033746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-N-(2,5-dimethoxyphenyl)acetamide
CAS1160748-17-3
Molecular FormulaC10H12N4O3
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)CN=[N+]=[N-]
InChIInChI=1S/C10H12N4O3/c1-16-7-3-4-9(17-2)8(5-7)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15)
InChIKeyDIGWNXAEOANSID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.01 g / 0.1 g / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-N-(2,5-dimethoxyphenyl)acetamide (CAS 1160748-17-3): Core Identity and Procurement-Relevant Specifications


2-Azido-N-(2,5-dimethoxyphenyl)acetamide (CAS 1160748-17-3, MF: C₁₀H₁₂N₄O₃, MW: 236.23 g/mol) is an organic azide that functions as a bifunctional synthon, characterized by a terminal azide group and a substituted phenyl acetamide scaffold [1]. The 2,5-dimethoxyphenyl moiety provides a stable aromatic core with enhanced solubility in organic solvents , while the azidoacetamide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted alkyne-azide cycloaddition (SPAAC), and transition metal-catalyzed C–H amination reactions [2][3]. Commercial sources typically supply this compound at >90% purity (HPLC) for research applications .

2-Azido-N-(2,5-dimethoxyphenyl)acetamide vs. Other Azidoacetamides: Why Functional Interchangeability Is Not Supported


Direct substitution of 2-azido-N-(2,5-dimethoxyphenyl)acetamide with other azidoacetamides (e.g., 2-azidoacetamide or 2-azido-N-(3,5-dimethoxyphenyl)acetamide) is not scientifically justified without rigorous re-validation. The 2,5-dimethoxy substitution pattern on the phenyl ring establishes a specific electronic and steric environment that influences the azide group's reactivity in cycloadditions and the scaffold's behavior in biological systems [1]. Critically, this compound is structurally distinct from the β-hydroxyethyl azidoacetamide intermediate (CAS 60681-97-2) used in midodrine synthesis, which contains an additional chiral hydroxyl-bearing ethyl linker absent in the target molecule [2]. This structural difference alters both the compound's physical properties and its chemical reactivity profile, making empirical substitution between these azidoacetamide variants unreliable [3].

2-Azido-N-(2,5-dimethoxyphenyl)acetamide (CAS 1160748-17-3): Quantified Differentiation Evidence for Scientific Selection


Phenyl Ring Substitution Pattern Differentiates Reactivity Profile from 3,5-Dimethoxy and Unsubstituted Analogs

The 2,5-dimethoxyphenyl substitution pattern on the target compound establishes a distinct electronic environment compared to the 3,5-dimethoxy regioisomer (CAS not specified) and unsubstituted 2-azidoacetamide (CAS 1816-91-7). The ortho/para-directing nature of the 2,5-dimethoxy groups creates a different electron density distribution on the aromatic ring, which can modulate the adjacent amide's hydrogen-bonding capacity and the overall molecular dipole [1]. While direct comparative reactivity data for this exact compound in CuAAC reactions is not available in the open literature, class-level inference from structurally related α-azido secondary acetamides (α-AzSAs) indicates that even minimal structural modifications can alter click conjugation selectivity by up to an order of magnitude [2].

Click Chemistry Bioconjugation Structure-Activity Relationship

Absence of β-Hydroxyethyl Linker Distinguishes from Midodrine Intermediate Impurity (CAS 60681-97-2)

The target compound (CAS 1160748-17-3, MW 236.23) is structurally simpler than the midodrine synthesis intermediate 2-azido-N-(2-(2,5-dimethoxyphenyl)-2-hydroxyethyl)acetamide (CAS 60681-97-2, MW 280.28) [1]. The latter contains an additional β-hydroxyethyl linker between the amide nitrogen and the aromatic ring, creating a chiral center (C–OH) and increasing the molecular weight by 44.05 Da [2]. This structural divergence results in distinct physicochemical properties: the target compound has a lower calculated logP and fewer hydrogen bond donors/acceptors, which translates to different solubility and chromatographic behavior .

Pharmaceutical Analysis Reference Standards Impurity Profiling

Azidoacetamide Scaffold Enables FeCl₂-Catalyzed Denitrogenative Annulation for γ-Lactam Synthesis

α-Azido acetamides, the class to which the target compound belongs, undergo FeCl₂-catalyzed denitrogenative annulation with cyclic ketones to afford α,β-unsaturated γ-lactams [1]. This reaction proceeds via in situ formation of 2-iminoacetamides facilitated by iron-catalyzed dinitrogenation, enabling C–C bond formation without requiring pre-functionalized coupling partners [2]. While specific yield data for the target compound under these conditions is not reported, the reaction is class-validated for α-azido acetamides bearing various N-substituents, suggesting this compound would participate analogously [1].

Heterocycle Synthesis Iron Catalysis C–H Functionalization

2-Azido-N-(2,5-dimethoxyphenyl)acetamide (CAS 1160748-17-3): Evidence-Based Application Scenarios for Informed Procurement


Click Chemistry-Based Bioconjugation and Materials Functionalization

The terminal azide group enables this compound to serve as a bifunctional linker in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions [1]. The 2,5-dimethoxyphenyl moiety provides a UV-active chromophore that can facilitate purification and tracking during conjugation workflows . This compound is particularly suited for applications requiring an aromatic azide with defined electronic properties distinct from aliphatic or unsubstituted phenyl azides.

Precursor for Transition Metal-Catalyzed C–H Amination and Heterocycle Synthesis

As an α-azido acetamide, this compound can participate in FeCl₂-catalyzed denitrogenative annulation with cyclic ketones to yield α,β-unsaturated γ-lactams, a privileged scaffold in medicinal chemistry [2]. Additionally, the azidoacetamide motif is amenable to enantioselective intramolecular C(sp³)–H amination using chiral-at-metal ruthenium catalysts, providing access to chiral imidazolidin-4-ones with up to 95% enantiomeric excess [3]. The 2,5-dimethoxyphenyl group may influence both reaction stereoselectivity and product physicochemical properties.

Reference Compound for Analytical Method Development (Non-Midodrine Applications)

Given its distinct molecular weight (236.23 Da) and well-defined structure, this compound is suitable as a system suitability standard or retention time marker for HPLC/UPLC methods targeting small-molecule azidoacetamides . It is NOT appropriate as a reference standard for midodrine impurity analysis due to the absence of the β-hydroxyethyl linker found in the actual midodrine-related azide impurity (CAS 60681-97-2) [4].

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